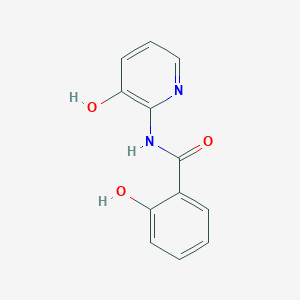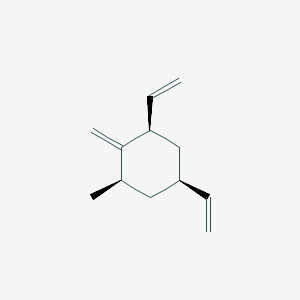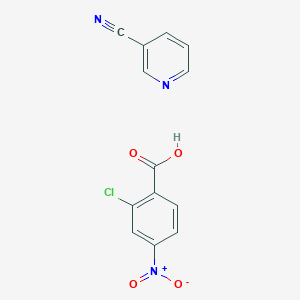
2-Chloro-4-nitrobenzoic acid;pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-nitrobenzoic acid and pyridine-3-carbonitrile are two distinct chemical compounds that can be combined to form a complex molecule 2-Chloro-4-nitrobenzoic acid is a derivative of benzoic acid, characterized by the presence of a chlorine atom and a nitro group on the benzene ring Pyridine-3-carbonitrile, on the other hand, is a derivative of pyridine with a cyano group attached to the third carbon atom of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitrobenzoic acid typically involves the chlorination of 4-nitrobenzoic acid. The process begins with the nitration of benzoic acid to form 4-nitrobenzoic acid, followed by chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature conditions to ensure the selective substitution of the hydrogen atom by a chlorine atom .
Pyridine-3-carbonitrile can be synthesized through various methods, including the reaction of 3-chloropyridine with sodium cyanide in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions to facilitate the substitution of the chlorine atom by the cyano group .
Industrial Production Methods
Industrial production of 2-Chloro-4-nitrobenzoic acid involves large-scale chlorination and nitration processes, with stringent control over reaction conditions to ensure high yield and purity. The production of pyridine-3-carbonitrile on an industrial scale involves similar principles, with optimization of reaction parameters to achieve efficient conversion and minimize by-products.
化学反应分析
Types of Reactions
2-Chloro-4-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-nitrobenzoic acid.
Pyridine-3-carbonitrile can participate in:
Nucleophilic Substitution: The cyano group can be hydrolyzed to form pyridine-3-carboxamide under acidic or basic conditions.
Cyclization: It can undergo cyclization reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Reduction of 2-Chloro-4-nitrobenzoic acid: Hydrogen gas, palladium catalyst.
Substitution of 2-Chloro-4-nitrobenzoic acid: Hydroxide ions, aqueous medium.
Hydrolysis of Pyridine-3-carbonitrile: Acidic or basic conditions, water.
Major Products
Reduction of 2-Chloro-4-nitrobenzoic acid: 2-Chloro-4-aminobenzoic acid.
Substitution of 2-Chloro-4-nitrobenzoic acid: 4-Nitrobenzoic acid.
Hydrolysis of Pyridine-3-carbonitrile: Pyridine-3-carboxamide.
科学研究应用
2-Chloro-4-nitrobenzoic acid is used in the synthesis of pharmaceutical co-crystals, which can enhance the solubility and bioavailability of active pharmaceutical ingredients . It is also employed in the study of noncovalent interactions in supramolecular chemistry.
Pyridine-3-carbonitrile is utilized in the synthesis of heterocyclic compounds, which are of interest in medicinal chemistry for their potential biological activities. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals .
作用机制
The mechanism of action of 2-Chloro-4-nitrobenzoic acid and pyridine-3-carbonitrile depends on their specific applications. In pharmaceutical co-crystals, 2-Chloro-4-nitrobenzoic acid forms hydrogen bonds with other molecules, enhancing the stability and solubility of the co-crystal . Pyridine-3-carbonitrile, when used as a precursor in the synthesis of biologically active compounds, participates in various chemical transformations that lead to the formation of the active pharmaceutical ingredient .
相似化合物的比较
Similar Compounds
4-Chloro-2-nitrobenzoic acid: Similar to 2-Chloro-4-nitrobenzoic acid but with different positions of the chlorine and nitro groups.
2-Amino-4-nitrobenzoic acid: Contains an amino group instead of a chlorine atom.
Pyridine-2-carbonitrile: Similar to pyridine-3-carbonitrile but with the cyano group attached to the second carbon atom.
Uniqueness
2-Chloro-4-nitrobenzoic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. Pyridine-3-carbonitrile’s position of the cyano group allows for distinct chemical transformations compared to its isomers.
属性
CAS 编号 |
828932-37-2 |
|---|---|
分子式 |
C13H8ClN3O4 |
分子量 |
305.67 g/mol |
IUPAC 名称 |
2-chloro-4-nitrobenzoic acid;pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4ClNO4.C6H4N2/c8-6-3-4(9(12)13)1-2-5(6)7(10)11;7-4-6-2-1-3-8-5-6/h1-3H,(H,10,11);1-3,5H |
InChI 键 |
OXZXVCQRVHIVPP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C#N.C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


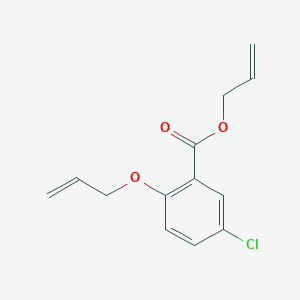
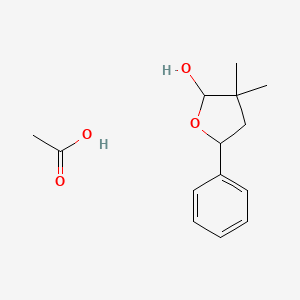
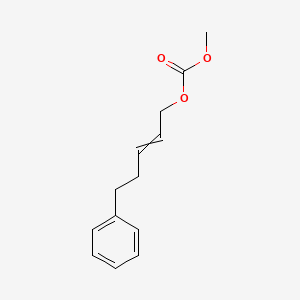
![4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14226147.png)
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B14226161.png)
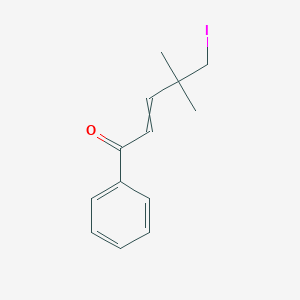
![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226169.png)
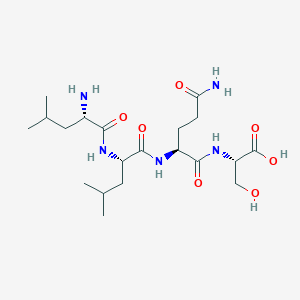

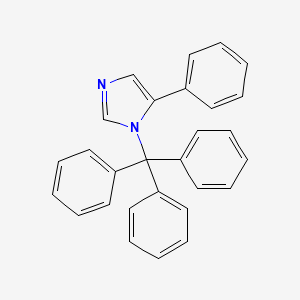
![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-diol](/img/structure/B14226186.png)
![N,N-Di([1,1'-biphenyl]-4-yl)perylen-3-amine](/img/structure/B14226187.png)
